molecular formula C14H20O B8799246 4-(4,4-dimethylcyclohexyl)Phenol

4-(4,4-dimethylcyclohexyl)Phenol

Cat. No.: B8799246
M. Wt: 204.31 g/mol
InChI Key: RLOXWMQXHTZWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,4-Dimethylcyclohexyl)Phenol is a phenolic compound of significant interest in medicinal chemistry and biochemical research. Its structure, featuring a phenolic group linked to a dimethyl-substituted cyclohexyl ring, suggests potential for diverse applications, particularly in the development of novel small-molecule modulators. Phenolic compounds are extensively investigated for their ability to interact with biological targets. Research indicates that polyphenols, a broader class to which this compound is related, can bind to non-canonical nucleic acid structures like G-quadruplexes (G4s), which are present in oncogenic promoters and telomeres. This binding activity can influence epigenetic regulation and gene expression, positioning such molecules as promising candidates in anti-cancer drug discovery . Furthermore, structurally similar compounds containing the cyclohexyl group have demonstrated potent biological activity in specialized research. For instance, certain 4,4-difluorocyclohexyl analogues have been identified as potent inhibitors of P-glycoprotein (P-gp), a key efflux pump associated with multidrug resistance in cancer cells, with inhibitory activity (IC50) in the sub-micromolar range . This compound serves as a valuable chemical intermediate for synthesizing more complex molecules. Its structure can be readily functionalized; for example, bromination can yield derivatives such as 2-bromo-4-(4,4-dimethylcyclohexyl)phenol or 2,6-dibromo-4-(4,4-dimethylcyclohexyl)phenol, which are offered as building blocks for further chemical exploration . As with all research chemicals, this product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any form of human use.

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

4-(4,4-dimethylcyclohexyl)phenol

InChI

InChI=1S/C14H20O/c1-14(2)9-7-12(8-10-14)11-3-5-13(15)6-4-11/h3-6,12,15H,7-10H2,1-2H3

InChI Key

RLOXWMQXHTZWJS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C2=CC=C(C=C2)O)C

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

4-(4,4-Dimethylcyclohexyl)Phenol has been explored as a potential modulator of P-glycoprotein (P-gp), an important protein involved in drug transport across cell membranes. Research indicates that compounds with similar structures can influence the ATPase activity of P-gp, which is crucial for overcoming multidrug resistance in cancer therapy. For instance, studies have shown that certain derivatives can reverse drug resistance in cell lines that overexpress P-gp, enhancing the efficacy of chemotherapeutic agents like paclitaxel .

Material Science Applications

The compound is also being investigated for its role as an additive in polymer formulations due to its antioxidant properties. It has been noted for its ability to stabilize materials against oxidative degradation, which is critical in extending the lifespan and performance of polymers used in various industrial applications .

Table 1: Comparison of Antioxidant Properties

CompoundAntioxidant ActivityApplication Area
This compoundModeratePolymer stabilization
BHT (Butylated Hydroxytoluene)HighFood preservation
Tocopherol (Vitamin E)HighNutritional supplements

Biochemical Studies

In biochemical research, this compound has been utilized to study DNA interactions. Its derivatives have shown promise as potential anticancer agents through their ability to interact with DNA and inhibit cellular proliferation. Interaction studies have indicated that certain derivatives exhibit significant binding affinity to DNA, leading to hyperchromic effects that suggest potential for anticancer activity .

Case Studies

  • Reversal of Drug Resistance : A study demonstrated that specific derivatives of this compound could increase intracellular concentrations of paclitaxel in drug-resistant cell lines. This finding underscores the potential application of this compound in developing new strategies for cancer treatment .
  • Polymer Stabilization : Research on polymer blends incorporating this compound revealed enhanced thermal stability and reduced degradation rates under oxidative conditions. This application is particularly relevant for industries focused on extending product lifespans while maintaining performance standards .

Comparison with Similar Compounds

4-Phenylphenol

  • Structure: Phenol substituted with a phenyl group at the para position.
  • Key Differences: The phenyl group in 4-phenylphenol is planar and aromatic, whereas the 4,4-dimethylcyclohexyl group in the target compound is non-aromatic and bulkier. This structural difference increases the hydrophobicity of 4-(4,4-dimethylcyclohexyl)phenol, reducing its water solubility compared to 4-phenylphenol . While direct toxicity data for this compound are unavailable, its increased lipophilicity may enhance bioaccumulation risks.

4,4’-Isopropylidenediphenol (Bisphenol A)

  • Structure: Two phenol rings connected by an isopropylidene group.
  • Key Differences: Bisphenol A’s dual phenolic rings enable strong hydrogen bonding, leading to higher melting points (~158°C) and thermal stability, making it suitable for polycarbonate production. In contrast, the single phenol ring in this compound likely results in lower melting points and reduced hydrogen-bonding capacity due to steric hindrance from the cyclohexyl group . Regulatory Status: Bisphenol A is a recognized endocrine disruptor, heavily regulated under REACH. The target compound’s ecological impact remains less studied but warrants caution due to structural similarities .

4,4’-Dihydroxydiphenyl Methane

  • Structure: Two phenol rings linked by a methylene group.
  • Key Differences: The methylene bridge in 4,4’-dihydroxydiphenyl methane allows for intramolecular hydrogen bonding, enhancing crystallinity and solubility in polar solvents. The bulky dimethylcyclohexyl group in this compound disrupts such interactions, favoring solubility in non-polar solvents like CCl₄ . Applications: 4,4’-Dihydroxydiphenyl methane is used in epoxy resins and adhesives, whereas the target compound’s applications may align more with hydrophobic matrices or specialty chemicals .

4-Ethylphenol

  • Structure: Phenol with an ethyl group at the para position.
  • Key Differences: The ethyl group is smaller and less hydrophobic than the dimethylcyclohexyl substituent. This results in higher water solubility for 4-ethylphenol, making it more volatile and odorous (e.g., in wine and petroleum) compared to the target compound .

Physicochemical and Functional Comparison Table

Compound Molecular Weight Key Substituent Solubility Trends Melting Point (°C) Key Applications
This compound ~234 (estimated) Dimethylcyclohexyl Low in water, high in CCl₄ Not reported Surfactants, polymer additives
4-Phenylphenol 170.21 Phenyl Moderate in water 165–168 Disinfectants, dyes
Bisphenol A 228.29 Isopropylidene bridge Low in water 158 Polycarbonates, epoxy resins
4,4’-Dihydroxydiphenyl Methane 200.23 Methylene bridge High in polar solvents ~125 Adhesives, coatings
4-Ethylphenol 122.16 Ethyl High in water 40–42 Flavors, fragrances

Q & A

Q. What are the common synthetic routes to 4-(4,4-dimethylcyclohexyl)phenol, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often involves halo decarboxylation or Grignard reagent formation. For example, 4,4-dimethylcyclohexyl bromide (a potential precursor) can be synthesized via halo decarboxylation of 4,4-dimethylcyclohexanecarboxylic acid using hydrogen bromide . Reaction conditions such as solvent choice (ether, THF, or diglyme) and temperature (e.g., 60°C in diglyme) critically affect Grignard reagent stability and coupling byproduct formation . Optimizing stoichiometry and catalyst selection is essential to minimize side reactions.

Q. How can researchers characterize the structural and thermodynamic properties of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): 1H/13C/19F NMR spectra confirm substituent positions and steric effects (e.g., shifts from dimethylcyclohexyl groups) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular ion peaks and isotopic patterns .
  • Thermodynamic Analysis: Use vapor pressure models (e.g., Antoine equation parameters) to predict phase behavior. For structurally similar compounds like 2,4-dimethylphenol, enthalpy (ΔfH°gas = −305.1 kJ/mol) and heat capacity (Cp,liq = 246.2 J/mol·K) are experimentally determined .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4-dimethylcyclohexyl group influence reactivity in drug design?

The bulky 4,4-dimethylcyclohexyl group in compounds like DR-3-119 (a tyrosine kinase inhibitor) enhances steric shielding, reducing metabolic degradation and improving binding specificity. This group lowers the compound’s HOMO-LUMO gap (−5.56 eV), increasing nucleophilic stability and resistance to oxidation . Comparative studies with non-cyclic analogs (e.g., tert-butyl derivatives) reveal reduced off-target interactions due to restricted conformational flexibility .

Q. How can researchers resolve contradictions in thermodynamic and reactivity data for substituted phenols?

Discrepancies in reactivity predictions (e.g., ketones vs. alcohols) may arise from computational vs. experimental HOMO-LUMO gap interpretations. For example, 4-(2,4-dimethylcyclohexyl)-2-butanone exhibits unexpected biological reactivity despite its ketone group, likely due to a low band gap (1.2 eV) enhancing charge transfer . Validate such findings with hybrid DFT calculations and in vitro assays to reconcile theory with empirical data .

Q. What advanced analytical methods are recommended for studying thermal degradation products of this compound in polymers?

  • Pyrolysis-GC/MS: Identifies volatile degradation products (e.g., 4,4′-isopropylidenediphenol) in epoxy resins, with quantification via internal standards .
  • Thermogravimetric Analysis (TGA): Measures decomposition kinetics (activation energy via Flynn-Wall-Ozawa method) to assess thermal stability .

Methodological Guidance

Q. What safety protocols are critical for handling this compound derivatives?

  • Storage: Keep under inert gas (N2/Ar) at −20°C to prevent oxidation .
  • PPE: Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (LD50 data for analogs: ~2000 mg/kg, oral rat) .
  • Waste Disposal: Neutralize phenolic waste with 10% NaOH before incineration .

Q. How can computational tools predict the environmental impact of this compound?

  • QSAR Models: Estimate biodegradation (e.g., BIOWIN3) and ecotoxicity (ECOSAR) using fragment-based descriptors .
  • Regulatory Screening: Cross-reference with endocrine disruptor lists (e.g., EU AGEC Law, entry 53–57 for alkylphenols) .

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